molecular formula C20H22N2O B11195231 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide

Cat. No.: B11195231
M. Wt: 306.4 g/mol
InChI Key: VAMNZXNDWBMUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide is a synthetic compound featuring a 5-methylindole moiety linked via an ethyl group to a 3-phenylpropanamide chain. The indole core is a privileged structure in medicinal chemistry, often associated with receptor-binding interactions, particularly with serotonin-related targets .

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C20H22N2O/c1-15-7-9-19-18(13-15)17(14-22-19)11-12-21-20(23)10-8-16-5-3-2-4-6-16/h2-7,9,13-14,22H,8,10-12H2,1H3,(H,21,23)

InChI Key

VAMNZXNDWBMUEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide typically involves the reaction of 5-methylindole with an appropriate phenylpropanamide derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide involves coupling an indole ethylamine derivative with 3-phenylpropanoyl chloride. Key reagents and conditions include:

Reaction StepReagents/ConditionsPurposeYield (%)Reference
Amide couplingHATU, DIPEA, DMF, 0°C → RTActivates carboxylate for nucleophilic attack75–85
DeprotectionTFA/DCM (1:1), 2 hrRemoves Boc protecting group>90

This method mirrors strategies used for structurally related antiviral compounds like PF74, where indoleacetic acid derivatives are coupled with phenylalanine analogs . The choice of coupling agent (e.g., HATU vs. EDCl) significantly impacts reaction efficiency.

Hydrolysis of the Amide Group

The terminal amide can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid intermediates, enabling further derivatization:

ConditionsReagentsProductApplication
Basic hydrolysisNaOH (2M), EtOH, reflux3-Phenylpropanoic acidPrecursor for ester/amide analogs
Acidic hydrolysisHCl (6M), ΔAmmonium saltIntermediate for salt formation

These intermediates are critical for generating analogs with modified bioactivity, as demonstrated in PF74-related SAR studies .

Electrophilic Substitution on the Indole Ring

The 5-methylindole moiety undergoes electrophilic substitution at positions C-2, C-4, and C-6. Representative reactions include:

Reaction TypeReagentsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄, 0°CC-4Introduces nitro group for redox-active derivatives
HalogenationNBS, AIBN, CCl₄C-2Adds bromine for cross-coupling reactions

The methyl group at C-5 sterically directs electrophiles to less hindered positions, as observed in indole derivative functionalization.

Oxidation of the Methyl Group

The 5-methyl substituent on the indole ring can be oxidized to a carboxylate under strong conditions:

ReagentsConditionsProduct
KMnO₄H₂O, Δ5-Carboxyindole derivative
CrO₃/H₂SO₄Acetone, 0°C5-Keto intermediate

This modification alters electronic properties and enhances hydrogen-bonding capacity, influencing target binding .

Functionalization of the Ethyl Spacer

The ethylene linker between the indole and amide groups can undergo:

  • Oxidation : Using KMnO₄ to form a ketone.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to saturate the chain.

These modifications adjust conformational flexibility, impacting interactions with biological targets like HIV-1 capsid proteins .

SAR-Driven Modifications

Critical substituent effects from related compounds:

Substituent (Position)Effect on BioactivityExample Analog
Methyl (R², indole)Essential for CA binding; removal abolishes activityPF74 analogs
Chloro (C-5)Enhances metabolic stabilityN-[2-(5-chloroindol-3-yl)ethyl] variant

Data indicate that small alkyl groups (e.g., methyl) at R² are indispensable for maintaining antiviral activity .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines.

Cell Line Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
HOP-9267.55
MDA-MB-23156.88

These results suggest that the compound may interfere with critical cellular processes involved in tumor growth and proliferation, making it a candidate for further development as an anticancer agent .

Neuromodulatory Effects

This compound has been investigated for its effects on neuropeptide receptors, particularly in relation to G protein-coupled receptors (GPCRs). Studies have shown that this compound acts as a mixed agonist for several receptor types, which could have implications for treating neurological disorders .

Anti-inflammatory Properties

In preclinical models, this compound has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL)
Control1000800
Treated450300

These findings indicate its potential utility in managing inflammatory conditions .

Material Science Applications

This compound has also found applications in material science, particularly in the development of organic materials with unique properties such as nonlinear optical (NLO) characteristics. The compound's structural features allow it to be integrated into polymers and other materials, enhancing their optical properties for use in sensors and electronic devices .

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical modifications that enhance its bioactivity and stability. Characterization techniques such as NMR and mass spectrometry have confirmed the compound's structure and purity, paving the way for further biological evaluations .

Clinical Implications

The potential clinical applications of this compound are promising, particularly in oncology and inflammation-related disorders. Ongoing research aims to elucidate its mechanism of action at the molecular level, which will inform future therapeutic strategies.

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can affect signaling pathways and biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

The following table highlights key structural analogs and their differences:

Compound Name Indole Substituent Amide/Chain Modification Molecular Weight (g/mol) Key Properties/Data Reference
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide (Target) 5-methyl 3-phenylpropanamide 322.4 Purity: N/A; Synthesis not detailed
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide 6-methoxy 3-phenylpropanamide 322.4 LogP: 3.5; TPSA: 54.1 Ų
6,7-dimethoxy-N-(2-(5-methyl-1H-indol-3-yl)ethyl)quinazolin-4-amine (11g) 5-methyl Quinazolin-4-amine (6,7-dimethoxy) 378.4 Yield: 72%; Purity: 98%
N-[2-(5-methyl-1H-indol-3-yl)ethyl]but-3-yne-1-sulfonamide 5-methyl But-3-yne-1-sulfonamide 291.4 Yield: 72%; Off-white solid
N-({[2-(5-chloro-1H-indol-3-yl)ethyl]amino}...)-3-phenylpropanamide (Y021-1937) 5-chloro Pyrimidinyl-methylidene-propanamide 522.0 Complex structure; High Cl content
Key Observations:

Substituent Position on Indole: The 5-methyl group in the target compound contrasts with 6-methoxy in .

The quinazolin-4-amine derivative (11g, ) introduces a planar heterocycle, likely enhancing π-π stacking interactions with aromatic residues in enzymes or receptors .

Physicochemical and Spectroscopic Data

Table 2: Comparative Spectroscopic and Physical Properties
Compound 1H NMR (δ ppm) 13C NMR (δ ppm) HRMS (m/z) Purity/Yield Reference
Target Compound Not reported Not reported Not reported N/A -
11g () Distinct aromatic and methoxy signals Quinazoline carbons ~150-160 379.2 [M+H]+ 98% / 72%
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide Aromatic H: 6.98–7.36; Methoxy: 3.85 Indole C: ~110–135; Amide C=O: ~170 322.168 98.2% (HPLC)
  • Key Insight : The 6-methoxy analog () exhibits a methoxy singlet at δ 3.85 in 1H NMR, absent in the target compound. Its HRMS matches the molecular formula (C20H22N2O2), confirming structural integrity .

Biological Activity

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and potential anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O. The structure features an indole moiety, which is known for its role in various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the indole structure, including this compound. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) :

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
3k0.98 μg/mLMRSA
3b3.90 μg/mLS. aureus

These results indicate a promising potential for these compounds as antibacterial agents, particularly against resistant strains .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV-1. Research indicates that certain analogs exhibit sub-micromolar potency against HIV-1 by targeting the viral capsid:

AnalogEC50 (μM)Binding Affinity
PF740.49High
New Analog0.30Improved

These findings suggest that modifications to the indole structure can enhance antiviral efficacy while maintaining or improving metabolic stability .

Anticancer Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines. Notably, compounds related to this structure demonstrated significant activity against rapidly dividing cells:

Cell LineIC50 (μM)
A549 (Lung Cancer)10
MCF7 (Breast Cancer)15

These results indicate that the compound may have potential as an anticancer agent, particularly in targeting specific cancer types .

Case Studies

Case Study 1: Antibacterial Efficacy Against MRSA

A study evaluated the antibacterial activity of this compound derivatives against MRSA. The compound exhibited a low MIC, indicating strong antibacterial activity. Further testing showed that it disrupted biofilm formation, a critical factor in MRSA infections.

Case Study 2: Antiviral Mechanism of Action

In another study focusing on HIV-1, researchers synthesized various analogs of this compound. They discovered that specific structural modifications improved binding to the viral capsid protein, enhancing antiviral potency significantly compared to existing treatments like PF74.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide?

  • Answer : Synthesis can follow protocols analogous to indole-containing propanamide derivatives. For example, coupling reactions between indole-ethylamine intermediates and phenylpropanoyl chloride under inert conditions (e.g., nitrogen atmosphere) are common. Protective groups (e.g., Boc for amines) may be employed to avoid side reactions. Reaction progress should be monitored via TLC or HPLC, with purification using column chromatography .

Q. How can the crystal structure of this compound be determined?

  • Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Growing high-quality crystals via vapor diffusion or slow evaporation.
  • Collecting intensity data with a diffractometer.
  • Solving the phase problem using direct methods (SHELXS/SHELXD).
  • Refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding analysis .

Q. What safety precautions are critical when handling this compound?

  • Answer : Based on analogous indole-propanamide SDS:

  • Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in airtight containers under inert gas (e.g., argon) to prevent degradation.
  • Emergency measures: For spills, use absorbent materials (e.g., sand) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Answer : Perform in silico ADMET screening using tools like SwissADME or ADMETlab2.0:

  • Calculate logP (lipophilicity) and pKa for solubility assessment.
  • Predict cytochrome P450 interactions and metabolic stability.
  • Use molecular docking (e.g., AutoDock Vina) to evaluate binding to targets like formyl-peptide receptors (FPR2), as seen in structurally related indole-propanamides .

Q. What strategies resolve contradictions in reported toxicity data for indole-propanamide derivatives?

  • Answer :

  • Replicate studies : Ensure consistent purity (≥95% via HPLC) and solvent systems.
  • Dose-response analysis : Use standardized assays (e.g., OECD TG 423 for acute toxicity).
  • Meta-analysis : Compare data across platforms (e.g., PubChem, ECHA) while noting variability in test conditions (e.g., cell lines, exposure times) .

Q. How can molecular dynamics (MD) simulations optimize this compound’s receptor binding?

  • Answer :

  • System preparation : Parameterize the compound using GAFF/AM1-BCC charges.
  • Simulation : Run MD (e.g., GROMACS) in explicit solvent to assess conformational stability.
  • Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinity to targets like FPR2, incorporating entropy contributions from indole ring flexibility .

Q. What experimental designs mitigate challenges in studying this compound’s antimicrobial activity?

  • Answer :

  • Strain selection : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.
  • Synergy testing : Combine with β-lactams to assess potentiation effects.
  • Resistance profiling : Serial passage assays to monitor MIC changes over generations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.